Lipophilicity Enhancement: cLogP Comparison with Non-Fluorinated Analog
The presence of the trifluoromethyl group at the 3-position significantly increases the lipophilicity of the tetrahydroindazol-6-one scaffold relative to the non-fluorinated parent compound . This difference is critical for modulating membrane permeability and target engagement in medicinal chemistry campaigns .
| Evidence Dimension | Lipophilicity (calculated LogP / cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.4863 |
| Comparator Or Baseline | 4,5,6,7-tetrahydro-1H-indazol-6-one (non-fluorinated analog, CAS 74197-19-6): estimated cLogP ~0.1–0.3 |
| Quantified Difference | ΔcLogP ≈ +1.2 to +1.4 (enhanced lipophilicity) |
| Conditions | In silico prediction (standardized calculation method) |
Why This Matters
This increase in lipophilicity directly impacts passive membrane permeability and protein binding, making the fluorinated derivative a more suitable choice for lead optimization programs where enhanced cellular penetration is required.
